Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to (R)-Azepan-3-amine (CAS: 124932-43-0) for Pharmaceutical Development
This document provides a comprehensive technical overview of (R)-Azepan-3-amine, a critical chiral building block in modern medicinal chemistry. Designed for researchers, process chemists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, application, and handling.
Executive Summary: The Strategic Importance of a Chiral Scaffold
(R)-Azepan-3-amine, a seven-membered heterocyclic amine, is more than a mere chemical intermediate; it is an enabling scaffold in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure is fundamental to the efficacy and safety of the drugs it helps create. The azepane ring system offers a unique three-dimensional conformation that is increasingly leveraged in drug design to optimize binding interactions with biological targets.[1][2]
The most prominent application of this compound is as a key intermediate in the production of Besifloxacin, a fourth-generation fluoroquinolone antibiotic approved for treating bacterial conjunctivitis. The specific (R)-enantiomer is crucial for the drug's potent bactericidal activity against both gram-positive and gram-negative bacteria.[3] Beyond this established role, the 3-aminoazepane motif is a recurring feature in a growing number of clinical candidates, particularly in the development of kinase inhibitors and other targeted therapies.[2][4][5] This guide will elucidate the technical details necessary to effectively utilize this high-value intermediate.
Core Physicochemical & Quality Attributes
A thorough understanding of the compound's physical and chemical properties is the foundation for its successful application in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 124932-43-0 | [6] |
| Molecular Formula | C₆H₁₄N₂ | [6] |
| Molecular Weight | 114.19 g/mol | [6] |
| IUPAC Name | (3R)-azepan-3-amine | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | [7] |
| Density | 0.9 ± 0.1 g/cm³ | |
| Refractive Index | 1.453 | |
| Storage Conditions | 2-8°C, under inert atmosphere | [8][9] |
Table 1: Physicochemical Properties of (R)-Azepan-3-amine.
For GMP-compliant applications, stringent quality control is non-negotiable. The following specifications represent a typical, robust release panel for this intermediate.
| Parameter | Specification | Rationale & Typical Method |
| Assay (by GC) | ≥ 99.0% | Ensures potency and minimizes process-related impurities. |
| Enantiomeric Purity (ee) | ≥ 99.0% | Critical for the final API's stereospecific activity. (Chiral GC/HPLC) |
| Isomer Content (S-enantiomer) | ≤ 0.5% | A key control point to prevent contamination with the undesired enantiomer. |
| Moisture Content (by KF) | ≤ 1.0% | Water can interfere with downstream reactions, particularly those involving organometallics or acylating agents. |
| Individual Impurity | ≤ 0.1% | Controls for known and unknown process-related impurities. (GC/HPLC) |
Table 2: Representative Quality Control Specifications.
Synthesis: From Natural Amino Acids to Chiral Intermediate
The most scalable and economically viable synthetic routes to enantiopure 3-aminoazepanes leverage the chiral pool, starting from natural amino acids.[4] The synthesis of (R)-Azepan-3-amine is efficiently achieved from D-lysine, an approach that anchors the desired stereochemistry from the outset.
The strategic decision to start with D-lysine is causal: it provides the correct absolute stereochemistry at the eventual C3 position of the azepane ring, avoiding costly and often lower-yielding chiral resolution or asymmetric synthesis steps. The process involves a key intramolecular cyclization followed by reduction.
Caption: Synthetic workflow for (R)-Azepan-3-amine from D-Lysine.
Detailed Experimental Protocol: Synthesis of (R)-3-[(tert-butoxycarbonyl)amino]azepane
This protocol is adapted from established methodologies for the synthesis of Boc-protected (R)-Azepan-3-amine, a stable and versatile precursor.[10][11]
-
Step 1: Esterification of D-Lysine:
-
Suspend D-lysine hydrochloride (1.0 eq) in methanol (10 vol).
-
Cool the suspension to 0°C and bubble dry HCl gas through it for 2-3 hours, or add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours until a clear solution is obtained.
-
Concentrate the reaction mixture in vacuo to yield the crude D-lysine methyl ester dihydrochloride.
-
-
Step 2: Base-Mediated Cyclization to (R)-3-Aminocaprolactam:
-
Prepare a solution of sodium methoxide (2.5 eq) in methanol (15 vol).
-
Add the crude D-lysine methyl ester from Step 1 to the sodium methoxide solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. The resulting residue contains the crude lactam.
-
-
Step 3: Boc Protection:
-
Dissolve the crude lactam in a suitable solvent system (e.g., dioxane/water).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Stir at room temperature for 12-18 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield crude (R)-3-(Boc-amino)caprolactam. Purify by column chromatography if necessary.
-
-
Step 4: Lactam Reduction:
-
Causality Note: Direct reduction of the amide is required. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous on a large scale. Alternative methods involving conversion to an imido ester followed by catalytic hydrogenation offer a milder, more scalable approach.[11]
-
Method A (Hydrogenation): Dissolve the Boc-protected lactam (1.0 eq) in dry dichloromethane. Add Meerwein's salt (e.g., trimethyloxonium tetrafluoroborate, 1.2 eq) and stir until the lactam is consumed. Without isolation, transfer the crude imido ester to a hydrogenation reactor, add a 5% Pt/C catalyst, and hydrogenate under 5 bar H₂ at room temperature for 2-4 hours.[11]
-
Filter the catalyst and concentrate the filtrate to yield crude (R)-3-(Boc-amino)azepane.
-
-
Step 5: Deprotection (to yield the final product):
-
Dissolve the crude (R)-3-(Boc-amino)azepane in dichloromethane (10 vol).
-
Add trifluoroacetic acid (TFA, 5 vol) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture in vacuo and triturate with diethyl ether to precipitate the product as a salt, or neutralize with a base and extract the free amine.
-
Analytical Characterization: A Multi-Technique Approach
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework and connectivity.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of (R)-Azepan-3-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The spectrum is expected to show complex multiplets for the azepane ring protons and distinct signals for the amine protons.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. Six distinct signals are expected, corresponding to the six carbon atoms of the azepane ring.
-
2D NMR (HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are recommended to establish C-H and long-range C-H correlations.
-
Protocol: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. This soft ionization technique will primarily show the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The expected m/z for the [M+H]⁺ ion is approximately 115.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric purity (enantiomeric excess, ee). This is the most critical analytical test for a chiral intermediate.
-
Methodology:
-
Column: A chiral stationary phase is required (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. The exact ratio must be optimized for baseline separation of the (R) and (S) enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for aliphatic amines after derivatization, or another suitable detection method like CAD or ELSD can be used.
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess is calculated as: ee (%) = [((R) - (S)) / ((R) + (S))] * 100.
-
Applications in Drug Discovery: The Besifloxacin Case Study
The primary industrial application of (R)-Azepan-3-amine is in the synthesis of Besifloxacin. It is introduced into the fluoroquinolone core via a nucleophilic aromatic substitution (SₙAr) reaction, where the secondary amine of the azepane ring displaces a fluorine atom on the quinolone core.
Caption: Role of (R)-Azepan-3-amine in Besifloxacin synthesis.
This reaction highlights the importance of the compound's bifunctional nature. The secondary amine acts as the nucleophile, while the primary amine at the chiral center remains available for further derivatization or, in this case, contributes to the final drug's solubility and target engagement profile. The rigid, chair-like conformation of the azepane ring positions the substituents in a well-defined spatial orientation, which is critical for binding to bacterial DNA gyrase and topoisomerase IV.
Safety, Handling, and Storage
As a primary and secondary amine, (R)-Azepan-3-amine requires careful handling to ensure personnel safety and maintain compound integrity.
-
Hazard Profile: While specific data for the pure (R)-enantiomer is limited, the racemic mixture is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[12] It should be treated as a corrosive and toxic substance.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.
-
Handling:
-
Storage:
-
Spill & First Aid:
-
In case of a spill, absorb with an inert material and dispose of as hazardous waste.[15]
-
For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]
-
If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[13][14]
-
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